Bz-DTPA (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

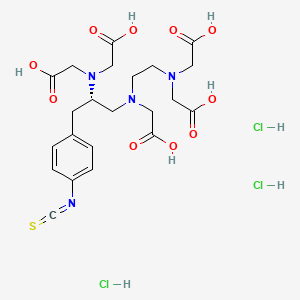

Bz-DTPA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). It is primarily used in scientific research for tumor pre-targeting and conjugation of peptides and radionuclides . This compound is known for its ability to form stable complexes with metal ions, making it valuable in various applications, including medical imaging and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-DTPA (hydrochloride) involves the reaction of diethylenetriaminepentaacetic acid with benzyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of Bz-DTPA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity of the final product . The compound is typically produced in batch reactors, followed by purification steps such as filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

Bz-DTPA (hydrochloride) undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as indium-111, which is used in medical imaging.

Substitution: Reacts with peptides and radionuclides to form conjugates for targeted delivery.

Common Reagents and Conditions

Chelation: Requires metal ions (e.g., indium-111) and is typically carried out in aqueous solutions at neutral pH.

Substitution: Involves the use of peptides or radionuclides and is performed under mild conditions to preserve the integrity of the biomolecules.

Major Products

Scientific Research Applications

Bz-DTPA (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and preparative purposes.

Biology: Employed in the conjugation of peptides and proteins for targeted delivery and imaging.

Medicine: Utilized in the preparation of radiopharmaceuticals for tumor imaging and therapy.

Industry: Applied in the development of diagnostic agents and therapeutic compounds.

Mechanism of Action

Bz-DTPA (hydrochloride) exerts its effects through the formation of stable complexes with metal ions. The chelation process involves the coordination of metal ions by the nitrogen and oxygen atoms in the DTPA moiety . This results in the formation of highly stable metal-chelate complexes that can be used for targeted delivery and imaging . The compound’s ability to form these complexes makes it valuable in various applications, including medical imaging and radiotherapy .

Comparison with Similar Compounds

Similar Compounds

Diethylenetriaminepentaacetic acid (DTPA): A parent compound of Bz-DTPA, used as a chelating agent in various applications.

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different structural features.

Nitrilotriacetic acid (NTA): A smaller chelating agent with fewer coordination sites compared to DTPA and Bz-DTPA.

Uniqueness

Bz-DTPA (hydrochloride) is unique due to its bifunctional nature, allowing it to form stable complexes with metal ions while also being conjugated to peptides and radionuclides . This dual functionality makes it particularly valuable in medical imaging and targeted therapy applications .

Properties

Molecular Formula |

C22H31Cl3N4O10S |

|---|---|

Molecular Weight |

649.9 g/mol |

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |

InChI |

InChI=1S/C22H28N4O10S.3ClH/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37;;;/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*1H/t17-;;;/m0.../s1 |

InChI Key |

DZDFYEZTPUIJAP-FCQHKQNSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.